molecular formula C19H19N3O3S2 B2588775 2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide CAS No. 931965-73-0

2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide

Cat. No.: B2588775
CAS No.: 931965-73-0
M. Wt: 401.5
InChI Key: RSFBSXLZIDEGGI-UHFFFAOYSA-N
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Description

2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide is a complex organic compound with a unique structure that combines a thiophene ring with sulfonamide and hydrazinecarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-phenylthiophene-3-sulfonyl chloride with N-methyl-N-(4-methylphenyl)hydrazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then treated with hydrazine hydrate to introduce the hydrazinecarbonyl group, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The hydrazinecarbonyl group can form covalent bonds with target proteins, leading to inhibition of their activity. The sulfonamide group can enhance the compound’s binding affinity to certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-2-sulfonamide
  • 2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylfuran-3-sulfonamide
  • 2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylpyrrole-3-sulfonamide

Uniqueness

The unique combination of a thiophene ring with sulfonamide and hydrazinecarbonyl groups in 2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide imparts distinct chemical and biological properties. This compound’s structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable molecule for research and development .

Properties

IUPAC Name

2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-13-8-10-15(11-9-13)22(2)27(24,25)18-16(14-6-4-3-5-7-14)12-26-17(18)19(23)21-20/h3-12H,20H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFBSXLZIDEGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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